Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

Catalog No.
S3323986
CAS No.
331730-09-7
M.F
C24H40N2O5
M. Wt
436.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amin...

CAS Number

331730-09-7

Product Name

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C24H40N2O5

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1

InChI Key

QYEOQPFAYJEDFE-SBSPUUFOSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is a complex organic compound that combines the properties of dicyclohexylamine with a furan-2-yl propanoate moiety. Dicyclohexylamine itself is a secondary amine characterized by its colorless to pale yellow liquid state and a distinct fishy odor. It exhibits limited solubility in water but dissolves readily in organic solvents like ethanol and ether . The presence of the tert-butoxycarbonyl group enhances its chemical reactivity and stability, making it suitable for various applications in organic synthesis and biological studies.

Dicyclohexylamine can undergo several typical amine reactions, including:

  • Formation of Salts: It reacts with acids to form corresponding salts, which are often crystalline.
  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Reactivity with Oxidizing Agents: Dicyclohexylamine is reactive with oxidizing agents, which can lead to the formation of various by-products and necessitates careful handling .

Dicyclohexylamine has demonstrated notable biological activity, particularly as an inhibitor of plant spermidine synthase. This inhibition affects polyamine biosynthesis, leading to increased spermine synthesis without significantly impacting other metabolic pathways like 1-aminocyclopropane-1-carboxylate synthesis. Studies have shown that it can increase levels of decarboxylated S-adenosylmethionine, a precursor for spermine synthesis . Additionally, it has been utilized in developing sensors for detecting explosives like trinitrotoluene, showcasing its potential in environmental monitoring .

The synthesis of dicyclohexylamine typically involves several methods:

  • Catalytic Hydrogenation: This method uses aniline as the starting material, employing catalysts such as ruthenium or palladium. The process may also involve niobic or tantalic acid supports to enhance yields .
  • Reductive Amination: Cyclohexanone can be reacted with ammonia or cyclohexylamine under reductive conditions to yield dicyclohexylamine .
  • Pressure Hydrogenation: Utilizing diphenylamine as a precursor under high pressure with a suitable catalyst can also produce dicyclohexylamine .

These methods highlight the compound's versatility and importance in synthetic organic chemistry.

Dicyclohexylamine finds applications across various industries:

  • Rubber and Plastics: Used as an antioxidant and vulcanization accelerator.
  • Corrosion Inhibitors: Applied in steam pipes and boilers to prevent corrosion.
  • Agrochemicals: Serves as an intermediate in producing agricultural chemicals.
  • Textile Chemicals: Utilized in the formulation of textile processing agents.
  • Catalysts: Employed in the production of flexible polyurethane foams and other chemical processes .

Research into the interactions of dicyclohexylamine has revealed its potential effects on biological systems, particularly its inhibitory action on spermidine synthase. This interaction is significant for understanding polyamine metabolism in plants and could have implications for agricultural biotechnology. Furthermore, its use in sensor technology indicates potential interactions with environmental contaminants, allowing for innovative detection methods .

Dicyclohexylamine shares structural similarities with several other amines and compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure/CharacteristicsUnique Features
CyclohexylamineSingle cyclohexane ring; simpler structureLess sterically hindered; used primarily as a solvent
DiphenylamineTwo phenyl groups attached to nitrogenCommonly used as a rubber antioxidant
N,N-DimethylcyclohexylamineTwo methyl groups attached to nitrogenEnhanced solubility in organic solvents
BenzylamineBenzene ring attached to an amine groupUsed widely in pharmaceuticals
Tert-butylamineTertiary amine with a bulky tert-butyl groupSterically hindered; used in specialized reactions

Dicyclohexylamine's unique combination of properties—its secondary amine nature, structural complexity due to the furan moiety, and diverse applications—distinguishes it from these similar compounds.

Dates

Modify: 2023-08-19

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